2-(Phenylsulfonyl)ethanol

Description

The exact mass of the compound 2-(Phenylsulfonyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Phenylsulfonyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzenesulfonyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVYYVANSPZIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174623 | |

| Record name | Ethanol, 2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20611-21-6 | |

| Record name | 2-(Phenylsulfonyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20611-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020611216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Phenylsulfonyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Bifunctional Reagent

An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol for Researchers and Drug Development Professionals

2-(Phenylsulfonyl)ethanol is an organic compound that has carved a significant niche as a versatile intermediate and building block in modern synthetic chemistry.[1][2] Characterized by a phenylsulfonyl group attached to an ethanol backbone, this molecule offers a unique combination of reactivity that makes it invaluable to researchers in pharmaceutical development, material science, and specialized organic synthesis.[1][3] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a strongly electron-withdrawing sulfonyl group—allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of 2-(Phenylsulfonyl)ethanol, offering field-proven insights and detailed protocols for its use.

Core Compound Identifiers:

-

IUPAC Name: 2-(benzenesulfonyl)ethanol[4]

-

CAS Number: 20611-21-6[1]

-

Molecular Formula: C₈H₁₀O₃S[1]

-

Synonyms: 2-(Benzenesulfonyl)ethanol, 2-Hydroxyethyl phenyl sulfone, Phenyl-2-hydroxyethyl sulfone[2]

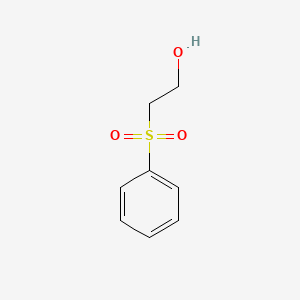

Caption: Molecular Structure of 2-(Phenylsulfonyl)ethanol.

Physicochemical Properties

2-(Phenylsulfonyl)ethanol is typically a clear yellow, viscous liquid or a low-melting solid, depending on its purity.[1][2] The presence of the polar sulfonyl and hydroxyl groups contributes to its solubility in polar organic solvents.[2]

| Property | Value | Source(s) |

| Appearance | Clear yellow viscous liquid | [1] |

| Boiling Point | 177 °C at 2 mmHg | [1] |

| Density | 1.557 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.555 | [1] |

| Chemical Stability | Stable under recommended storage conditions | [6] |

| Incompatibilities | Strong oxidizing agents | [6] |

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic analysis is fundamental for verifying the structure and purity of 2-(Phenylsulfonyl)ethanol. The following data outlines the expected spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous evidence for the structure. Protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 ppm range.[7]

| Proton Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.50 - 7.95 | Multiplet | 5H |

| -CH₂- (adjacent to SO₂) | ~3.40 | Triplet | 2H |

| -CH₂- (adjacent to OH) | ~4.05 | Triplet | 2H |

| -OH | Variable (Broad Singlet) | Singlet | 1H |

Note: The -OH proton signal can be confirmed by its disappearance upon adding a drop of D₂O to the NMR sample.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon atoms adjacent to the electronegative oxygen and sulfonyl groups are shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |

| Aromatic (ipso-C) | ~139 |

| Aromatic (ortho, meta, para-C) | 127 - 134 |

| -CH₂- (adjacent to SO₂) | ~59 |

| -CH₂- (adjacent to OH) | ~57 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the hydroxyl and sulfonyl groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad[8] |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium[9] |

| S=O stretch (sulfone) | 1350 - 1300 and 1160 - 1120 | Strong, Two Bands[9] |

| C-O stretch (alcohol) | 1260 - 1000 | Strong[8] |

Mass Spectrometry (MS)

In mass spectrometry, alcohols often undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration.[8]

| Ion | m/z (Expected) | Description |

| [M]⁺ | 186 | Molecular Ion |

| [M-H₂O]⁺ | 168 | Loss of water |

| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |

| [C₂H₄OH]⁺ | 45 | Cleavage product |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Chemical Properties and Reactivity

The synthetic utility of 2-(Phenylsulfonyl)ethanol stems from the distinct reactivity of its two functional groups.

The Phenylsulfonyl Group: An Electron-Withdrawing Powerhouse

The phenylsulfonyl (PhSO₂) group is strongly electron-withdrawing, which profoundly influences the molecule's reactivity.[10]

-

Activation of Adjacent Protons: The sulfonyl group increases the acidity of the protons on the adjacent methylene group (α-protons). This facilitates deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions.

-

Leaving Group Potential: While the phenylsulfonyl group itself is a poor leaving group in direct substitution, the entire 2-(phenylsulfonyl)ethyl moiety can be eliminated under basic conditions.[11] This property is the cornerstone of its use as a protecting group.

The Hydroxyl Group: A Versatile Nucleophile

The primary alcohol (-OH) group exhibits typical reactivity:

-

Nucleophilic Attack: It can act as a nucleophile to form ethers and esters.

-

Conversion to a Better Leaving Group: The hydroxyl group can be readily converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride. This transformation is crucial for subsequent nucleophilic substitution reactions (Sₙ2).

Caption: Mechanism of base-catalyzed deprotection of a PSE group.

Material Science and Analytical Chemistry

In material science, 2-(Phenylsulfonyl)ethanol is used in the production of specialty polymers and resins, where it can enhance material properties. [3]In analytical chemistry, it serves as a derivatizing agent in chromatography, improving the detection and quantification of certain analytes. [1][3]

Experimental Protocols

The following protocols are representative of the synthesis and use of 2-(Phenylsulfonyl)ethanol. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [6]

Protocol 1: Synthesis of 2-(Phenylsulfonyl)ethanol

This protocol describes a common method for synthesizing the title compound from thiophenol and 2-chloroethanol, followed by oxidation.

Step 1: Synthesis of 2-(Phenylthio)ethanol

-

To a stirred solution of thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at 0 °C, add 2-chloroethanol (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide.

Step 2: Oxidation to 2-(Phenylsulfonyl)ethanol

-

Dissolve the crude 2-(phenylthio)ethanol in a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent, such as hydrogen peroxide (in acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-(Phenylsulfonyl)ethanol.

Caption: Workflow for the synthesis of 2-(Phenylsulfonyl)ethanol.

Protocol 2: O-Alkylation using 2-(Phenylsulfonyl)ethanol

This protocol demonstrates the use of 2-(Phenylsulfonyl)ethanol as a precursor for an alkylating agent after activating the hydroxyl group.

Step 1: Activation of the Hydroxyl Group (Tosylation)

-

Dissolve 2-(Phenylsulfonyl)ethanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

-

Add pyridine (2.0 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(phenylsulfonyl)ethyl tosylate, which can often be used without further purification.

Step 2: Nucleophilic Substitution

-

Dissolve the nucleophile (e.g., a phenol, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Add the 2-(phenylsulfonyl)ethyl tosylate (1.1 eq) from Step 1 to the mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers, dry, concentrate, and purify by chromatography to obtain the desired ether product.

Safety and Handling

2-(Phenylsulfonyl)ethanol is an irritant and should be handled with care. [4][6]

-

Hazard Statements:

-

H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. [4][6]* Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6] * P280: Wear protective gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [1][6]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. [6][12]

-

References

-

2-(Phenylsulfonyl)ethanol | 20611-21-6 . J&K Scientific LLC. [Link]

-

2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 . PubChem, National Institutes of Health. [Link]

-

Phenylsulfonyl as a β Participating Group . The Journal of Organic Chemistry. [Link]

-

Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives . Arkivoc. [Link]

-

Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols . Organic Chemistry: A Tenth Edition by John E. McMurry. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(PHENYLSULFONYL)ETHANOL | 20611-21-6 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elimination and addition reactions. Part 30. Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

2-(Phenylsulfonyl)ethanol CAS number 20611-21-6

An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol (CAS 20611-21-6): Synthesis, Reactivity, and Applications in Drug Development

Abstract

2-(Phenylsulfonyl)ethanol, CAS Number 20611-21-6, is a bifunctional organic molecule that serves as a highly versatile and valuable building block in modern synthetic chemistry. Characterized by a primary alcohol and a phenylsulfonyl group, this compound's unique electronic and steric properties make it an important precursor, most notably for the synthesis of phenyl vinyl sulfone, a potent Michael acceptor used extensively in the development of covalent inhibitors and other complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and core reactivity. It places a strong emphasis on its strategic application in pharmaceutical research and drug development, offering detailed mechanistic insights and field-proven experimental protocols for its use.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-(Phenylsulfonyl)ethanol is fundamental to its effective use in a research and development setting.

Physical and Chemical Properties

The compound is typically a clear yellow, viscous liquid under standard conditions. Its high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the sulfonyl moiety.[1]

| Property | Value | Reference(s) |

| CAS Number | 20611-21-6 | [1] |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Appearance | Clear yellow viscous liquid | [1] |

| Density | 1.557 g/mL at 25 °C | [1][2] |

| Boiling Point | 177 °C at 2 mmHg | [1] |

| Refractive Index | n20/D 1.555 | [1] |

| Synonyms | 2-(Benzenesulfonyl)ethanol, Phenyl-2-hydroxyethyl sulfone | [2] |

Representative Spectroscopic Analysis

While publicly accessible, peer-reviewed spectra for this specific compound are sparse, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.[3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The two methylene groups (-CH₂-) will appear as triplets due to coupling with each other. The protons on the carbon adjacent to the electron-withdrawing sulfonyl group will be downfield relative to those adjacent to the oxygen. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. Adding D₂O to the sample would cause the hydroxyl proton signal to disappear, confirming its identity.[4]

-

δ 7.5-8.0 ppm: Multiplet, 5H (Aromatic protons of the phenylsulfonyl group).

-

δ ~3.9-4.1 ppm: Triplet, 2H (-SO₂CH₂CH ₂OH).

-

δ ~3.2-3.4 ppm: Triplet, 2H (-SO₂CH ₂CH₂OH).

-

δ (variable): Broad singlet, 1H (-OH).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the four unique aromatic carbons and the two aliphatic carbons. The carbon attached to the oxygen will be the most downfield of the aliphatic signals.[4]

-

δ 135-140 ppm: Quaternary aromatic carbon (-C -SO₂).

-

δ 127-134 ppm: Aromatic -CH carbons.

-

δ ~58-62 ppm: Aliphatic carbon adjacent to oxygen (-SO₂CH₂C H₂OH).

-

δ ~55-59 ppm: Aliphatic carbon adjacent to sulfonyl group (-SO₂C H₂CH₂OH).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption for the O-H stretch of the alcohol and two strong, sharp absorptions characteristic of the sulfonyl group.

-

3500-3200 cm⁻¹: Strong, broad (O-H stretch, hydrogen-bonded).

-

1350-1300 cm⁻¹ & 1160-1120 cm⁻¹: Two strong, sharp bands (Asymmetric and symmetric S=O stretch).

-

Synthesis and Purification

β-hydroxy sulfones like 2-(phenylsulfonyl)ethanol can be synthesized through several reliable methods. One common approach involves the ring-opening of an epoxide with a sulfinate salt.

Representative Synthesis: Ring-Opening of Ethylene Oxide

This method utilizes the nucleophilic attack of sodium benzenesulfinate on ethylene oxide. The reaction is typically performed in a protic solvent to facilitate the protonation of the resulting alkoxide.

Workflow for Synthesis of 2-(Phenylsulfonyl)ethanol

Caption: General workflow for the synthesis of 2-(Phenylsulfonyl)ethanol.

Purification Protocol

Purification is critical to remove unreacted starting materials and salts.

-

Crude Product Isolation: After aqueous workup and extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), the organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The resulting crude oil can be purified by either:

-

Vacuum Distillation: Given its high boiling point, distillation under high vacuum is effective for larger scales.[1]

-

Silica Gel Chromatography: For smaller scales or to achieve higher purity, column chromatography is employed. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting at 20% and increasing to 50% ethyl acetate).

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(phenylsulfonyl)ethanol is dictated by the interplay between the nucleophilic hydroxyl group and the powerful electron-withdrawing nature of the adjacent phenylsulfonyl group. This structure makes it an ideal precursor for elimination reactions.

The Pivotal Role of the Phenylsulfonyl Group

The -SO₂Ph group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence acidifies the protons on the α-carbon (-SO₂CH ₂-), making them susceptible to deprotonation by a strong base. This is the key feature that enables the facile elimination to form phenyl vinyl sulfone.

Core Transformation: Elimination to Phenyl Vinyl Sulfone

The most significant application of 2-(phenylsulfonyl)ethanol is its conversion to phenyl vinyl sulfone. This is typically achieved through an E2 elimination mechanism.[5] The hydroxyl group is first converted into a better leaving group, such as a tosylate, mesylate, or halide, which is then eliminated upon treatment with a non-nucleophilic base.

Mechanism: Conversion of Alcohol to Alkene via Tosylation-Elimination

Caption: Two-step sequence to synthesize phenyl vinyl sulfone.

Alternatively, acid-catalyzed dehydration can be used, though this E1 pathway may be complicated by rearrangements in more complex substrates.[6]

Applications in Drug Development and Research

The utility of 2-(phenylsulfonyl)ethanol in drug development stems almost entirely from its role as a stable, accessible precursor to phenyl vinyl sulfone. The vinyl sulfone motif is a "privileged" structural unit in medicinal chemistry.[7]

Phenyl Vinyl Sulfone: The Michael Acceptor Workhorse

Phenyl vinyl sulfone is a highly reactive yet tunable Michael acceptor.[8] Its electrophilic β-carbon readily undergoes conjugate addition with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[9][10] This reactivity is the foundation for its use in designing targeted covalent inhibitors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(PHENYLSULFONYL)ETHANOL | 20611-21-6 [chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Elimination reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 2-(Phenylsulfonyl)ethanol

An In-depth Technical Guide to the Synthesis of 2-(Phenylsulfonyl)ethanol

In the landscape of modern organic synthesis and pharmaceutical development, 2-(Phenylsulfonyl)ethanol stands out as a versatile and highly valuable intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable, electron-withdrawing phenylsulfonyl moiety, makes it a powerful building block for constructing complex molecular architectures. The sulfone group is a prevalent feature in numerous biologically active compounds, enhancing properties such as metabolic stability and aqueous solubility.[1] Consequently, mastering the synthesis of 2-(Phenylsulfonyl)ethanol is a critical capability for researchers and drug development professionals aiming to innovate in areas ranging from sulfonamide antibacterials to specialty polymers.[2][3]

This guide provides an in-depth exploration of the primary synthetic routes to 2-(Phenylsulfonyl)ethanol. Moving beyond mere procedural descriptions, we will dissect the underlying chemical principles, rationalize experimental choices, and present detailed, field-proven protocols. Our focus is on empowering the researcher with the expertise to not only replicate these syntheses but also to adapt and troubleshoot them effectively.

Physicochemical & Spectroscopic Data Dossier

A thorough understanding of a compound's properties is the foundation of its successful application and characterization. The following tables summarize the key physicochemical and spectroscopic data for 2-(Phenylsulfonyl)ethanol.

Table 1: Physicochemical Properties of 2-(Phenylsulfonyl)ethanol

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 20611-21-6 | [2][4] |

| Molecular Formula | C₈H₁₀O₃S | [2][4] |

| Molecular Weight | 186.23 g/mol | [2][4] |

| Appearance | Clear yellow viscous liquid | [2] |

| Density | 1.557 g/mL at 25 °C | [2] |

| Boiling Point | 177 °C at 2 mmHg | [2] |

| Refractive Index | n20/D 1.555 | [2] |

| IUPAC Name | 2-(Benzenesulfonyl)ethanol |[4] |

Table 2: Spectroscopic Data for Structural Confirmation of 2-(Phenylsulfonyl)ethanol

| Technique | Parameter | Expected Observation | Reference(s) |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons, two methylene (CH₂) groups, and one hydroxyl (OH) proton. | [5] |

| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic carbons and the two aliphatic carbons. | [5] |

| FTIR | Wavenumber (cm⁻¹) | Strong, characteristic S=O stretching bands (~1300-1120 cm⁻¹), a broad O-H stretch (~3500-3200 cm⁻¹), and C-H stretches. | [5] |

| Mass Spec. (GC-MS) | m/z | Molecular ion peak [M]⁺ at approximately 186.035. |[6] |

Core Synthesis Methodologies

We will now examine the most robust and commonly employed methods for the synthesis of 2-(Phenylsulfonyl)ethanol. Each section includes a discussion of the reaction's core principles, a detailed experimental protocol, and visual aids to clarify the workflow and chemical transformations.

Method 1: Oxidation of 2-(Phenylthio)ethanol

This is arguably the most direct and high-yielding approach. The synthesis begins with the precursor 2-(Phenylthio)ethanol, which is readily prepared via the S-alkylation of thiophenol with 2-chloroethanol.[7] The subsequent oxidation of the thioether to the sulfone is the key transformation.

Expertise & Rationale: The central challenge in this step is achieving complete oxidation to the sulfone without affecting the primary alcohol. Hydrogen peroxide (H₂O₂) is an ideal oxidant due to its low cost and environmentally benign byproduct (water). However, the reaction requires a catalyst to proceed efficiently. Sodium tungstate is an excellent choice as it forms a potent peroxotungstate species in the presence of H₂O₂, which selectively and efficiently oxidizes the sulfur atom.[8][9] The reaction is typically performed in an acidic medium, such as glacial acetic acid, which facilitates the catalytic cycle.[10]

Experimental Protocol: Tungstate-Catalyzed Oxidation

Objective: To synthesize 2-(Phenylsulfonyl)ethanol via the oxidation of 2-(Phenylthio)ethanol.

Materials:

-

2-(Phenylthio)ethanol

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Tungstate (Na₂WO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(Phenylthio)ethanol (1.0 eq.) in glacial acetic acid.[10]

-

Catalyst Addition: Add a catalytic amount of sodium tungstate (e.g., 0.01-0.05 eq.).

-

Oxidant Addition: Cool the solution in an ice bath to manage the exothermicity of the reaction. Slowly add 30% hydrogen peroxide (approximately 2.2 eq.) dropwise, ensuring the internal temperature remains below 20-25 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The oxidation proceeds sequentially from thioether to sulfoxide and finally to the desired sulfone.[11]

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or vacuum distillation to yield pure 2-(Phenylsulfonyl)ethanol.[10]

Visualization of the Oxidation Workflow

Caption: Workflow for the synthesis of 2-(Phenylsulfonyl)ethanol via oxidation.

Method 2: Nucleophilic Substitution with Sodium Benzenesulfinate

This method builds the C-S bond directly and is a classic example of sulfone synthesis. It relies on the reaction of a sulfinate salt, a soft nucleophile, with an alkyl halide in an S_N2 reaction.

Expertise & Rationale: The success of this synthesis hinges on the principles of the S_N2 mechanism. Sodium benzenesulfinate serves as an excellent source of the benzenesulfinate anion.[12] 2-Chloroethanol or, more reactively, 2-bromoethanol, provides the electrophilic carbon center. A polar aprotic solvent like DMF or DMSO is typically chosen to solvate the sodium cation without strongly solvating the sulfinate anion, thereby maximizing its nucleophilicity. Heating is required to overcome the activation energy of the reaction. This approach is straightforward and avoids the use of strong oxidizing agents.

Experimental Protocol: S_N2 Alkylation of Sulfinate

Objective: To synthesize 2-(Phenylsulfonyl)ethanol via the reaction of sodium benzenesulfinate and 2-chloroethanol.

Materials:

-

Sodium Benzenesulfinate (C₆H₅SO₂Na)

-

2-Chloroethanol (ClCH₂CH₂OH)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend sodium benzenesulfinate (1.0 eq.) in DMF.

-

Reagent Addition: Add 2-chloroethanol (1.0-1.2 eq.) to the suspension.

-

Heating: Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until TLC analysis indicates the consumption of the starting materials. The reaction involves the displacement of the chloride ion by the sulfinate nucleophile.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.

Visualization of the S_N2 Mechanism

Caption: S_N2 mechanism for the synthesis of 2-(Phenylsulfonyl)ethanol.

Method 3: Ring-Opening of Ethylene Oxide

This pathway leverages the high reactivity of the strained epoxide ring in ethylene oxide. The ring is opened by a sulfur nucleophile, directly forming the desired carbon-sulfur and carbon-oxygen bonds in a highly atom-economical fashion.

Expertise & Rationale: Ethylene oxide is a potent electrophile due to its ring strain.[13] It readily reacts with nucleophiles in ring-opening reactions.[14] The reaction can be initiated by benzenesulfinic acid, where the acidic proton first protonates the epoxide oxygen, activating it towards nucleophilic attack by the sulfinate conjugate base. Alternatively, a pre-formed salt like sodium benzenesulfinate can be used as the nucleophile, typically under neutral or basic conditions. The key consideration for this method is the safe handling of ethylene oxide, which is a toxic, flammable gas at room temperature. This reaction is often performed in an autoclave or a sealed reaction vessel to contain the pressure.

Conceptual Protocol: Epoxide Ring-Opening

Objective: To synthesize 2-(Phenylsulfonyl)ethanol via the ring-opening of ethylene oxide.

Materials:

-

Ethylene Oxide (C₂H₄O)

-

Benzenesulfinic Acid or Sodium Benzenesulfinate

-

A suitable solvent (e.g., water, an alcohol)

-

Acid or base catalyst (if not using the acid form)

-

Autoclave or sealed pressure vessel

Procedure (Conceptual Outline):

-

Reaction Setup: Charge a pressure-rated reaction vessel with benzenesulfinic acid or its sodium salt dissolved or suspended in a suitable solvent.

-

Ethylene Oxide Addition: Cool the vessel and carefully introduce a measured amount of liquefied ethylene oxide.

-

Reaction Conditions: Seal the vessel and heat it to the required temperature. The reaction will proceed as the sulfinate nucleophile attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the 2-(phenylsulfonyl)ethoxide intermediate.[13][14]

-

Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess ethylene oxide. An acidic or aqueous work-up will protonate the intermediate alkoxide to yield the final 2-(Phenylsulfonyl)ethanol product.

-

Purification: The product is then isolated and purified using standard techniques like extraction and chromatography.

Visualization of the Ring-Opening Mechanism

Caption: Mechanism of ethylene oxide ring-opening by a sulfinate nucleophile.

Conclusion

The synthesis of 2-(Phenylsulfonyl)ethanol can be effectively achieved through several reliable methods, primarily the oxidation of 2-(phenylthio)ethanol and the nucleophilic substitution of a 2-haloethanol with a sulfinate salt. The oxidation route is often preferred for its high efficiency and directness, provided the precursor is available. The S_N2 alkylation method offers a robust alternative that avoids potent oxidizers. While the ring-opening of ethylene oxide is highly atom-economical, it requires specialized equipment for handling the gaseous reactant. The choice of synthetic strategy will ultimately depend on factors such as starting material availability, scale, and equipment constraints. A firm grasp of these synthetic pathways and their underlying principles equips the modern scientist with the necessary tools to access this pivotal building block for pioneering research in medicine and materials science.

References

-

2-(Phenylsulfonyl)ethanol - SpectraBase . Wiley-VCH. [Link]

-

2-(Phenylsulfonyl)ethanol - Optional[MS (GC)] - Spectrum - SpectraBase . Wiley-VCH. [Link]

-

2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem . National Institutes of Health. [Link]

- Method for preparing sulfone or sulfoxide compound - Google Patents.

-

2-(Phenylsulfonyl)ethanol - Oakwood Chemical . Oakwood Chemical. [Link]

-

2-(Phenylsulfonyl)ethanol | 20611-21-6 - J&K Scientific LLC . J&K Scientific LLC. [Link]

-

2-(Hydroxyethyl) phenyl sulfide | C16H18O2S | CID 66735686 - PubChem . National Institutes of Health. [Link]

-

N-[2-(Phenylsulfonyl)ethyl]benzylamine - IUCr Journals . International Union of Crystallography. [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

3 - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

2-(Phenylsulfonyl)ethanol | 20611-21-6 - J&K Scientific LLC . J&K Scientific. [Link]

-

4 major applications impacting the future of 2-phenylethanol industry . Global Market Insights. [Link]

-

Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI . MDPI. [Link]

-

Ethylene oxide - Wikipedia . Wikipedia. [Link]

-

Sodium benzenesulfinate | C6H6O2S.Na | CID 24192231 - PubChem . National Institutes of Health. [Link]

-

Method for preparing sulfone or sulfoxide compound - Patent 1334956 - EPO . European Patent Office. [Link]

-

Addition Reaction of Ethylene Oxide . International Journal of Engineering Research & Technology. [Link]

-

THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett . University of Maine. [Link]

-

Method for producing amino-phenyl-beta-hydroxyethyl sulfone sulfate - Eureka | Patsnap . Patsnap. [Link]

-

Ethylene oxide ([CH2]2O) A 1 Information and recommendations for first responders . Public Health England. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1334956A2 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]

- 9. Method for preparing sulfone or sulfoxide compound - Patent 1334956 [data.epo.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 13. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 14. ijrcs.org [ijrcs.org]

2-(Phenylsulfonyl)ethanol molecular weight and formula

An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol: Properties, Applications, and Protocols

Introduction

2-(Phenylsulfonyl)ethanol is a versatile bifunctional organic compound that serves as a crucial building block in various scientific and industrial domains. Characterized by a phenylsulfonyl group attached to an ethanol backbone, this compound's unique chemical architecture, featuring both a hydroxyl group and a sulfonyl moiety, imparts a desirable combination of reactivity and solubility.[1][2] Its significance is particularly pronounced in organic synthesis and pharmaceutical development, where it functions as a key intermediate in the creation of complex molecules, including sulfonamide drugs.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, applications, and essential experimental protocols.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-(Phenylsulfonyl)ethanol is fundamental to its effective application in research and synthesis. The presence of the polar sulfonyl and hydroxyl groups enhances its solubility in various polar solvents, while the phenyl group influences its electronic and steric characteristics.[2]

| Property | Value |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol [3][4][5] |

| CAS Number | 20611-21-6[1][3] |

| Appearance | Clear yellow viscous liquid[1] |

| Density | 1.557 g/mL at 25 °C[1][6] |

| Boiling Point | 177 °C at 2 mmHg[1] |

| Refractive Index | n20/D 1.555[1] |

| IUPAC Name | 2-(benzenesulfonyl)ethanol[3] |

Below is a diagram illustrating the chemical structure and key functional groups of 2-(Phenylsulfonyl)ethanol.

Caption: Chemical structure of 2-(Phenylsulfonyl)ethanol highlighting the key functional groups.

Core Applications in Research and Development

The dual functionality of 2-(Phenylsulfonyl)ethanol makes it a valuable reagent in multiple fields, from pharmaceutical development to material science.

Pharmaceutical Development

This compound is a cornerstone intermediate in the synthesis of various pharmaceuticals.[1] Its most notable application is in the production of sulfonamide drugs, a class of antibiotics used to treat bacterial infections.[1] The phenylsulfonyl moiety is a common pharmacophore in many biologically active molecules, and the hydroxyl group provides a convenient handle for further chemical modifications and drug conjugation.

Organic Synthesis

In the realm of organic chemistry, 2-(Phenylsulfonyl)ethanol is prized for its utility in creating sulfonyl derivatives, which are crucial for building complex organic molecules.[1] The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions.[1] This reactivity allows for the introduction of the phenylsulfonyl ethyl group into a wide range of molecular scaffolds.

Material Science and Specialty Chemicals

Beyond pharmaceuticals, 2-(Phenylsulfonyl)ethanol is employed in the formulation of specialty polymers and resins.[1] Its incorporation into polymer backbones can enhance material properties, such as thermal stability and adhesive strength. It is also used in the production of certain agrochemicals, where its properties can improve the efficacy and stability of the final product.[1]

The following diagram illustrates a simplified workflow of its application in synthetic chemistry.

Caption: A generalized workflow for the synthetic application of 2-(Phenylsulfonyl)ethanol.

Experimental Protocols

The protocols described herein are intended as illustrative examples. Researchers should always adapt procedures based on specific laboratory conditions and safety guidelines.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the substitution of the hydroxyl group.

-

Activation of the Hydroxyl Group:

-

Dissolve 2-(Phenylsulfonyl)ethanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.

-

Slowly add an activating agent (e.g., p-toluenesulfonyl chloride, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

-

Nucleophilic Substitution:

-

Once the activation is complete, add the nucleophile (e.g., an amine or alkoxide, 1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and stir until the starting material is consumed, as indicated by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted product.

-

Characterization Techniques

The identity and purity of 2-(Phenylsulfonyl)ethanol and its derivatives are typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[7]

Safety and Handling

Proper handling of 2-(Phenylsulfonyl)ethanol is essential to ensure laboratory safety. It is classified as a skin and eye irritant and may cause respiratory irritation.

| Hazard Information | Precautionary Statements |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Use with adequate ventilation and avoid generating mists or vapors.[8]

-

Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8]

-

In case of spills, absorb with an inert material and dispose of as hazardous waste.

Conclusion

2-(Phenylsulfonyl)ethanol is a highly valuable and versatile chemical intermediate with broad applications in pharmaceutical development, organic synthesis, and material science. Its distinct combination of a reactive hydroxyl group and a stable phenylsulfonyl moiety provides a powerful tool for chemists and researchers. A comprehensive understanding of its properties, reactivity, and safety protocols is paramount for leveraging its full potential in innovative research and development endeavors.

References

-

2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem - NIH. [Link]

-

Ethanol, 2-(phenylsulfinyl)-|lookchem. [Link]

-

2-(Phenylsulfonyl)ethanol - SpectraBase. [Link]

-

2-(Phenylsulfonyl)ethanol - CAS:20611-21-6 - Sunway Pharm Ltd. [Link]

-

Material Safety Data Sheet - 2-(P-Toluenesulfonyl)Ethanol - Cole-Parmer. [Link]

-

2-(Phenylsulfonyl)ethanol - Oakwood Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Phenylsulfonyl)ethanol - CAS:20611-21-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. scbt.com [scbt.com]

- 6. 2-(PHENYLSULFONYL)ETHANOL | 20611-21-6 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

spectroscopic data of 2-(Phenylsulfonyl)ethanol (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Phenylsulfonyl)ethanol

Introduction

2-(Phenylsulfonyl)ethanol is a bifunctional organic compound featuring a phenylsulfonyl group and a primary alcohol. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical development, particularly in the creation of sulfonamide-based drugs and other complex molecules.[1][2] Its utility spans from being a key building block in creating sulfonyl derivatives to applications in material science for producing specialty polymers.[1][2] Given its role as a critical reagent, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous characterization of 2-(Phenylsulfonyl)ethanol, ensuring its identity and quality for research and development applications.[3]

This technical guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 2-(Phenylsulfonyl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the interpretation of the spectra, grounded in the molecule's structural features. The protocols for data acquisition are also detailed to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Implications

The chemical structure of 2-(Phenylsulfonyl)ethanol (C₈H₁₀O₃S) dictates its spectroscopic signature.[4] The molecule can be deconstructed into three key components:

-

Phenyl Group (C₆H₅-) : This aromatic ring will show characteristic signals in both NMR and IR spectra.

-

Sulfonyl Group (-SO₂-) : This powerful electron-withdrawing group significantly influences the chemical environment of adjacent atoms, causing a notable downfield shift of nearby protons and carbons in NMR spectra. Its asymmetric and symmetric stretching vibrations are prominent in the IR spectrum.[3]

-

Ethanol Moiety (-CH₂CH₂OH) : The two methylene groups are chemically distinct due to their proximity to the sulfonyl group and the hydroxyl group, respectively. The hydroxyl proton and C-O bond also give rise to characteristic spectroscopic signals.

Understanding the interplay of these components is crucial for the accurate assignment of the observed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] For 2-(Phenylsulfonyl)ethanol, both ¹H and ¹³C NMR are used for complete structural elucidation. A common deuterated solvent for this compound is chloroform-d (CDCl₃).[5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Phenylsulfonyl)ethanol is expected to show four distinct signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton. The electron-withdrawing sulfonyl group deshields the adjacent protons, shifting their signals to a higher chemical shift (downfield).

-

Aromatic Protons (C₆H₅-) : These protons typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The protons ortho to the sulfonyl group are the most deshielded.

-

Methylene Protons (-SO₂CH₂-) : This group, being directly attached to the sulfonyl moiety, is significantly deshielded and is expected to appear as a triplet downfield.

-

Methylene Protons (-CH₂OH) : This group is adjacent to the hydroxyl group and will also appear as a triplet, but at a higher field (upfield) compared to the other methylene group.

-

Hydroxyl Proton (-OH) : This proton's chemical shift is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, the phenyl ring will show four distinct signals, while the ethyl chain will show two.

-

Aromatic Carbons (C₆H₅-) : The carbon atom directly attached to the sulfonyl group (ipso-carbon) will be found around δ 138-140 ppm. The ortho, meta, and para carbons will have distinct chemical shifts, typically in the δ 127-134 ppm range.

-

Aliphatic Carbons (-CH₂CH₂-) : The carbon atom adjacent to the strongly electron-withdrawing sulfonyl group (-SO₂C H₂-) will be significantly downfield compared to the carbon bearing the hydroxyl group (-C H₂OH).

Experimental Protocol for NMR Spectroscopy

The following is a standard procedure for acquiring high-quality NMR spectra of 2-(Phenylsulfonyl)ethanol.[6]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 2-(Phenylsulfonyl)ethanol.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the ¹H spectrum using a standard pulse program.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ 0.00 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]

Vibrational Band Analysis

The IR spectrum of 2-(Phenylsulfonyl)ethanol will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch : A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching of the hydroxyl group, with broadening resulting from hydrogen bonding.[6]

-

C-H (Aromatic) Stretch : Absorption bands for the stretching of C-H bonds on the phenyl ring typically appear just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch : Absorptions for the methylene C-H bonds are expected in the 3000-2850 cm⁻¹ region.[6]

-

S=O (Sulfonyl) Stretch : The sulfonyl group gives rise to two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching. These are typically found at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[6]

-

C=C (Aromatic) Stretch : Benzene rings show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretch : A strong absorption band for the C-O single bond stretch of the primary alcohol is expected in the 1260-1000 cm⁻¹ range.[6]

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining the IR spectrum of liquid or solid samples.[6]

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of 2-(Phenylsulfonyl)ethanol directly onto the ATR crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

-

Summary of Spectroscopic Data

The expected spectroscopic data for 2-(Phenylsulfonyl)ethanol are summarized in the tables below for quick reference.

Table 1: ¹H and ¹³C NMR Data for 2-(Phenylsulfonyl)ethanol in CDCl₃

| Assignment | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |

| Aromatic C-H | ~ 7.5 - 8.0 (m, 5H) | ~ 127 - 134 |

| ipso-C | - | ~ 139 |

| -SO₂CH₂ - | Triplet | ~ 58-60 |

| -CH₂ OH | Triplet | ~ 55-57 |

| -OH | Broad Singlet | - |

Table 2: Key IR Absorption Bands for 2-(Phenylsulfonyl)ethanol

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| S=O stretch (asymmetric) | 1350 - 1300 | Strong |

| S=O stretch (symmetric) | 1160 - 1120 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Weak |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of 2-(Phenylsulfonyl)ethanol and correlates specific atoms with their expected spectroscopic signals.

Caption: Molecular structure of 2-(Phenylsulfonyl)ethanol with key NMR and IR correlations.

Conclusion

The spectroscopic characterization of 2-(Phenylsulfonyl)ethanol by NMR and IR provides a comprehensive and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the precise chemical environment of each proton and carbon atom, with the electron-withdrawing phenylsulfonyl group exerting a significant deshielding effect on the adjacent methylene group. The IR spectrum confirms the presence of the key hydroxyl, sulfonyl, and phenyl functional groups through their characteristic vibrational frequencies. Together, these techniques form a robust analytical methodology for verifying the identity and purity of 2-(Phenylsulfonyl)ethanol, a critical step for its application in scientific research and development.

References

-

2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

- Rehman, H., Qadir, A., Ali, Z., Mahmood, N., Zahra, A., & Hussain, H. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 27(11), 4141-4145.

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC. (2022, April 28). National Institutes of Health. Retrieved January 11, 2026, from [Link]

- Alosaimi, E. H. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629.

- Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3277-3283.

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

2-(Phenylsulfonyl)ethanol - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-(Phenylsulfonyl)ethanol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-(Phenylsulfonyl)ethanol | 20611-21-6 - J&K Scientific LLC. (n.d.). Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) - NP-MRD. (n.d.). Retrieved January 11, 2026, from [Link]

-

Supporting Information Generation of 1,2-oxathiolium ions from (arysulfonyl)- and (arylsulfinyl)allenes in Brønsted acids. NMR - Beilstein Journals. (2018, May 5). Retrieved January 11, 2026, from [Link]

-

Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved January 11, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

The Solubility Profile of 2-(Phenylsulfonyl)ethanol: A Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides an in-depth exploration of the solubility of 2-(Phenylsulfonyl)ethanol, a versatile intermediate compound crucial in pharmaceutical development and organic synthesis.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, structural analysis of the molecule, and comparative data from related compounds to offer a robust qualitative and predictive understanding of its behavior in various organic solvents. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications. This document is intended for researchers, scientists, and drug development professionals who utilize 2-(Phenylsulfonyl)ethanol and require a comprehensive understanding of its solubility characteristics for formulation, purification, and reaction optimization.

Introduction: The Significance of 2-(Phenylsulfonyl)ethanol in Scientific Research

2-(Phenylsulfonyl)ethanol (CAS No. 20611-21-6) is a bifunctional organic molecule featuring a phenylsulfonyl group and a primary hydroxyl group.[2] This unique structural combination makes it a valuable intermediate in a range of applications, most notably in the synthesis of pharmaceuticals, particularly sulfonamide drugs.[1] Its utility also extends to organic synthesis, where it serves as a building block for more complex molecules, and in material science for the production of specialty polymers.[1]

The solubility of 2-(Phenylsulfonyl)ethanol in organic solvents is a critical physical property that dictates its application and handling. In pharmaceutical development, solubility is a key determinant of a drug's bioavailability and the feasibility of creating various dosage forms. For synthetic chemists, understanding the solubility of reactants and intermediates is essential for designing efficient reaction conditions, optimizing yields, and developing effective purification strategies such as crystallization.

This guide will delve into the molecular characteristics of 2-(Phenylsulfonyl)ethanol that govern its solubility and provide a framework for predicting its behavior in different solvent systems.

Theoretical Framework: Principles Governing Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[3] The key factors influencing the solubility of 2-(Phenylsulfonyl)ethanol are its polarity, capacity for hydrogen bonding, and the interplay of its functional groups.

Molecular Structure and Polarity

2-(Phenylsulfonyl)ethanol possesses both polar and non-polar characteristics. The molecule can be conceptually divided into three key regions:

-

The Phenyl Group: This aromatic ring is predominantly non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

-

The Sulfonyl Group (-SO2-): The sulfonyl group is highly polar due to the large electronegativity difference between sulfur and oxygen atoms. This group can participate in strong dipole-dipole interactions.

-

The Hydroxyl Group (-OH): The hydroxyl group is highly polar and is capable of both donating and accepting hydrogen bonds.[4]

The presence of both the highly polar sulfonyl and hydroxyl groups suggests that 2-(Phenylsulfonyl)ethanol will exhibit significant solubility in polar solvents.

The Role of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly influences solubility.[4] The hydroxyl group in 2-(Phenylsulfonyl)ethanol can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the hydroxyl group can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver for its solubility in protic solvents like alcohols and water. The interaction with a polar, protic solvent can be visualized as follows:

Caption: Hydrogen bonding between 2-(Phenylsulfonyl)ethanol and a polar protic solvent.

Qualitative Solubility Profile of 2-(Phenylsulfonyl)ethanol

In the absence of specific quantitative data, a qualitative assessment of solubility can be made based on the principles of "like dissolves like" and the polarity of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the hydroxyl and sulfonyl groups of 2-(Phenylsulfonyl)ethanol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the sulfonyl group. While they cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors for the hydroxyl group of the solute. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar regions of the molecule. Dichloromethane is miscible with ethanol, indicating its ability to solvate molecules with hydroxyl groups.[5][6] |

| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar phenyl ring of the solute will have favorable interactions with these aromatic solvents. However, the highly polar sulfonyl and hydroxyl groups will be less effectively solvated, likely limiting overall solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | These solvents lack the polarity to effectively solvate the polar sulfonyl and hydroxyl functional groups of 2-(Phenylsulfonyl)ethanol. |

This qualitative assessment is supported by the observed solubility of structurally similar compounds. For instance, 4,4′-dihydroxydiphenyl sulfone shows high solubility in polar aprotic solvents like acetone and acetonitrile, and moderate solubility in alcohols.[7]

Experimental Determination of Solubility: A Standardized Protocol

For applications requiring precise knowledge of solubility, experimental determination is necessary. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid.[8]

The Shake-Flask Method: An Overview

This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute in the solution is determined analytically.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Ensure the 2-(Phenylsulfonyl)ethanol is of high purity.

-

Use analytical grade or higher purity organic solvents.

-

Prepare a series of standard solutions of 2-(Phenylsulfonyl)ethanol of known concentrations in the chosen solvent or a suitable diluent for the analytical method.

-

-

Equilibration:

-

Add an excess amount of solid 2-(Phenylsulfonyl)ethanol to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Place the vials in a constant temperature environment (e.g., a temperature-controlled shaker or water bath).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected solution through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Generate a calibration curve using the prepared standard solutions.

-

Determine the concentration of 2-(Phenylsulfonyl)ethanol in the diluted samples by interpolating from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Report the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L) at the specified temperature.

-

Predictive Models for Solubility

For novel compounds or when experimental determination is not feasible, computational models can provide valuable estimates of solubility. These methods are becoming increasingly important in early-stage drug discovery and process development.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods and machine learning to correlate the chemical structure of a compound with its physical properties, including solubility.[4]

-

Thermodynamics-Based Methods: These approaches, such as the general solubility equation, use thermodynamic cycles and properties like melting point and partition coefficients to predict solubility.[4]

While a detailed discussion of these models is beyond the scope of this guide, researchers should be aware of their existence as powerful tools for solubility prediction.[9][10][11][12]

Practical Applications and Implications

A thorough understanding of the solubility of 2-(Phenylsulfonyl)ethanol is paramount for its effective use in various applications:

-

Pharmaceutical Formulation: The choice of solvents is critical in the development of liquid dosage forms. Poor solubility can hinder the development of oral and injectable formulations.

-

Crystallization and Purification: The selection of an appropriate solvent system is key to obtaining a high yield of pure crystalline product. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.

-

Organic Synthesis: The solubility of reactants in the reaction solvent affects reaction rates and efficiency. Ensuring all reactants are in the solution phase is often necessary for a successful reaction.

The following diagram illustrates the central role of solubility in the decision-making process for formulation development:

Caption: The influence of solubility data on formulation development decisions.

Conclusion

References

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). ChemRxiv. [Link]

-

How Do Hydrogen Bonds Affect Solubility? (2025). Vedantu. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. [Link]

-

Solubility of diphenyl sulfone in organic nonelectrolyte solvents. (n.d.). Canadian Journal of Chemistry. [Link]

-

Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. (2025). ResearchGate. [Link]

-

Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. (2025). ResearchGate. [Link]

-

Solubility Characteristics of Sulfones. (n.d.). Industrial & Engineering Chemistry. [Link]

-

2-(Phenylsulfonyl)ethanol. (n.d.). PubChem. [Link]

-

2-Phenylethanol. (n.d.). PubChem. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). ScienceDirect. [Link]

-

Organic Solvent Solubility Data Book. (2010). CORE. [Link]

-

Why are toluene and ethanol miscible? (2016). Reddit. [Link]

-

4.4 Solubility. (2019). Chemistry LibreTexts. [Link]

-

Dichloromethane (methylene chloride). (n.d.). Technical Bulletin. [Link]

-

ethyl 2-(phenylsulfonyl)acetate (7605-30-3). (n.d.). Chemchart. [Link]

-

Solubility comparison in ethyl acetate. (n.d.). ResearchGate. [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

What are the possible phytochemical groups that can get soluble in ethanol and hexane extracts? (2018). ResearchGate. [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.). IUPAC. [Link]

-

Solvent Miscibility Table. (n.d.). MilliporeSigma. [Link]

-

Phenyl sulfonyl acetone. (n.d.). NIST WebBook. [Link]

-

Solvent Physical Properties. (n.d.). MilliporeSigma. [Link]

-

Dichloromethane. (n.d.). Wikipedia. [Link]

-

Phenethyl alcohol. (n.d.). Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. environex.net.au [environex.net.au]

- 6. Dichloromethane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(METHYLSULFONYL)-1-PHENYL-1-ETHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-depth Technical Guide to the Reactivity of the Phenylsulfonyl Group in Ethanol

Abstract

The phenylsulfonyl group (PhSO₂), a cornerstone functional group in modern organic chemistry, exhibits a rich and nuanced reactivity profile, particularly in protic solvents such as ethanol. Its powerful electron-withdrawing nature and its role in forming excellent leaving groups—sulfonate esters—make it indispensable in synthetic chemistry. However, this same reactivity presents significant challenges in pharmaceutical development, where the formation of sulfonate ester impurities, a class of potential genotoxic impurities (PGIs), must be rigorously controlled. This guide provides a detailed examination of the core principles governing the reactivity of phenylsulfonyl-containing compounds in ethanol. We will explore the mechanistic underpinnings of key reactions, present field-proven experimental protocols for their investigation, and discuss the practical implications and control strategies relevant to researchers in the pharmaceutical and chemical industries.

Introduction: The Phenylsulfonyl Moiety - An Overview